2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

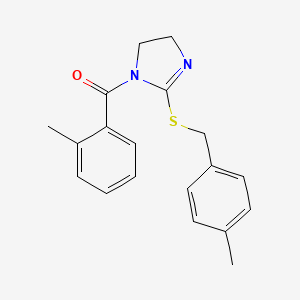

The compound is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring . Triazole compounds, containing two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

Synthesis and Structural Studies

- Heterocyclic Derivatives Synthesis : Cyclopropane dicarboxylic acid, a related compound, is utilized in synthesizing heterocyclic derivatives including thiadiazoles and triazoles (Sharba et al., 2005).

- Spectroscopic and X-ray Analysis : Compounds related to 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid have been characterized using spectroscopic methods and X-ray diffraction, highlighting the importance of understanding molecular structure in scientific research (Şahin et al., 2014).

Chemical Reactions and Properties

- Ring-Chain Isomerism : The compound shows interesting chemical properties like ring-chain isomerism, influenced by factors like solvent type and substituent length (Pryadeina et al., 2008).

- Microwave-Promoted Synthesis : Advanced synthesis techniques, such as microwave-assisted methods, are used to create 1,2,4-triazole derivatives, showcasing the evolution of chemical synthesis technologies (Özil et al., 2015).

Applications in Organic Synthesis

- Building Blocks in Organic Synthesis : These compounds serve as important intermediates or building blocks in organic synthesis, emphasizing their role in the creation of complex molecules (Khomenko et al., 2016).

- Synthesis of Schiff and Mannich Bases : Isatin derivatives, similar in structure to the compound , are used to synthesize Schiff and Mannich bases, indicating their utility in diverse chemical reactions (Bekircan & Bektaş, 2008).

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives, which include en300-7501020, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Pharmacokinetics

It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .

Result of Action

It is known that 1,2,4-triazole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives .

Action Environment

It is known that the reaction of similar compounds can be influenced by heating .

Biochemical Analysis

Biochemical Properties

It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may have a role in enzyme inhibition or activation.

Molecular Mechanism

It is known that the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

properties

IUPAC Name |

2-(4-ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.ClH/c1-2-11-4-9-10-7(11)5-3-6(5)8(12)13;/h4-6H,2-3H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYHEZYMWWTGBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C2CC2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2399871.png)

![2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2399873.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2399878.png)

![N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2399884.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2399888.png)